physicochemical properties of 2-(3,4-Difluorophenyl)ethanamine
physicochemical properties of 2-(3,4-Difluorophenyl)ethanamine
An In-depth Technical Guide to the Physicochemical Properties of 2-(3,4-Difluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core , a fluorinated phenethylamine derivative of significant interest in medicinal chemistry and pharmaceutical research. As a key building block, understanding its fundamental characteristics—such as ionization constant (pKa), lipophilicity (logP), solubility, and thermal stability—is critical for predicting its behavior in biological systems and for its application in the synthesis of advanced molecular entities. This document details these properties, outlines rigorous experimental methodologies for their determination, and discusses their direct implications for drug discovery and development, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Introduction: The Significance of Fluorinated Phenethylamines
2-(3,4-Difluorophenyl)ethanamine belongs to the phenethylamine class of compounds, a structural motif present in a vast array of neurotransmitters, hormones, and pharmacologically active agents. The strategic incorporation of fluorine atoms onto the phenyl ring profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability. Specifically, the 3,4-difluoro substitution pattern can enhance binding affinity to target proteins, improve membrane permeability, and block sites of metabolic oxidation, making this compound a valuable intermediate for developing novel therapeutics.[1]
This guide serves as a foundational resource for scientists, offering both curated data and practical, field-proven protocols to empower further research and application.
Core Physicochemical Profile
The fundamental properties of 2-(3,4-Difluorophenyl)ethanamine are summarized below. These values are essential for designing experimental conditions, predicting biological activity, and ensuring safe handling.
| Property | Value | Source(s) |
| Chemical Structure | See Figure 1 | - |
| Molecular Formula | C₈H₉F₂N | [2] |
| Molecular Weight | 157.16 g/mol | [2][3][4][5] |
| CAS Number | 220362-31-2 | [2] |
| Appearance | Colorless to light yellow oil | [2][6] |
| Boiling Point | 203 °C | [2] |
| Density | 1.169 g/cm³ | [2] |
| Flash Point | 91 °C | [2] |
| Predicted pKa (amine) | ~8.6 - 8.7 | [6][7] |
| Predicted logP | ~1.4 - 1.9 | [3][5][8] |
| Solubility | Slightly soluble in Acetonitrile, Chloroform. Limited aqueous solubility is expected. | [2] |
| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [6][7][9] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; N [label="NH₂", fontcolor="#EA4335"]; F1 [label="F", fontcolor="#34A853"]; F2 [label="F", fontcolor="#34A853"];
// Define positions C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; C7 [pos="-2.4,-0.2!"]; C8 [pos="-3.6,0.5!"]; N [pos="-4.8,0!"]; F1 [pos="2.4,0!"]; F2 [pos="2.4,2.8!"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- N; C1 -- F1; C2 -- F2;
// Benzene ring double bonds C1 -- C2 [style=double, len=1.5]; C3 -- C4 [style=double, len=1.5]; C5 -- C6 [style=double, len=1.5]; }
Figure 1: Chemical Structure of 2-(3,4-Difluorophenyl)ethanamine.
The Role of Physicochemical Properties in Drug Development
The quantitative values presented in Section 2.0 are not mere data points; they are critical predictors of a molecule's pharmacokinetic and pharmacodynamic behavior.
-
pKa (Ionization Constant): The basicity of the primary amine (predicted pKa ~8.6-8.7) is a dominant factor governing the molecule's behavior. At physiological pH (~7.4), the amine group will be predominantly protonated (>90%). This ionization is crucial for:
-
Aqueous Solubility: The charged, protonated form enhances solubility in aqueous environments like the gastrointestinal fluid and blood plasma.
-
Target Interaction: The ability to form a positive charge is often essential for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in protein binding pockets.
-
Membrane Permeability: While the charged form is soluble, the neutral (un-ionized) form is required to cross lipid bilayer membranes (e.g., the gut wall, blood-brain barrier). The equilibrium between these two states, dictated by the local pH, governs the rate of absorption and distribution.
-
-
logP (Lipophilicity): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity or "greasiness." A balanced logP is essential for oral drug candidates.
-
If too low (too hydrophilic), the compound may have excellent aqueous solubility but fail to cross lipid membranes, leading to poor absorption.
-
If too high (too lipophilic), the compound may get trapped in lipid membranes, exhibit poor aqueous solubility, bind non-specifically to plasma proteins, and be rapidly metabolized by liver enzymes. The predicted logP of ~1.4-1.9 suggests that 2-(3,4-Difluorophenyl)ethanamine possesses a favorable balance, a characteristic often sought in drug discovery.
-
Figure 2: Relationship between core physicochemical properties and ADME profile.
Experimental Determination of Key Parameters
To ensure scientific rigor, predicted values must be confirmed experimentally. The following sections provide self-validating, step-by-step protocols for determining the pKa and logP of 2-(3,4-Difluorophenyl)ethanamine.
Protocol: Determination of pKa via Potentiometric Titration
This method is the gold standard for pKa determination due to its precision and accuracy.[10][11] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.
Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25 °C).[12]
-
Sample Preparation:
-
Accurately weigh and dissolve 2-(3,4-Difluorophenyl)ethanamine in a suitable solvent to create a stock solution (e.g., 10 mM in methanol, if aqueous solubility is low).
-
Prepare the final analytical sample by diluting the stock solution into a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.[11][12] The use of a co-solvent like methanol may be necessary for sparingly soluble compounds, but its concentration should be kept minimal and consistent.[10][13]
-
-
Titration Environment:
-
Place the sample solution in a jacketed titration vessel maintained at a constant temperature.
-
Purge the solution with nitrogen for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with the measurement of a basic pKa.[11][12]
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
-
Titration Procedure:
-
As 2-(3,4-Difluorophenyl)ethanamine is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments using a calibrated burette or auto-titrator.
-
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[12]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The equivalence point is the point of maximum slope (inflection point) on the curve.
-
The pKa is determined from the pH value at the half-equivalence point. This corresponds to the point where half of the amine has been neutralized.
-
Protocol: Determination of logP via the Shake-Flask Method (OECD 107)
The shake-flask method is a classic and widely accepted approach for determining the octanol-water partition coefficient.[14][15][16] It directly measures the equilibrium distribution of the analyte between n-octanol and water.
Figure 3: Experimental workflow for logP determination via the Shake-Flask Method.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This ensures the two phases are in equilibrium before the experiment begins.
-
pH Control (Critical for Ionizable Compounds): Since 2-(3,4-Difluorophenyl)ethanamine is a base, its partitioning is pH-dependent. The measurement should be performed with the aqueous phase buffered to a pH at least 2 units above the pKa (e.g., pH > 10.7) to ensure the compound is in its neutral, un-ionized form. This yields the true partition coefficient (logP), not the distribution coefficient (logD).
-
Test Procedure:
-
Prepare a stock solution of the compound in pre-saturated n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification.
-
In suitable vessels (e.g., centrifuge tubes), combine the n-octanol stock solution with the pre-saturated aqueous buffer. It is recommended to test at least two different volume ratios of octanol to water.[15]
-
Agitate the vessels at a constant temperature (e.g., 25 ± 1 °C) until equilibrium is reached (typically several hours).[16]
-
-
Phase Separation: Separate the two phases by centrifugation.[15][16] This is a critical step to prevent the formation of emulsions, which can lead to erroneous results.
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of 2-(3,4-Difluorophenyl)ethanamine in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the equilibrium concentration in n-octanol (Cₒ꜀ₜ) to the equilibrium concentration in the aqueous phase (Cₐq).
-
P = Cₒ꜀ₜ / Cₐq
-
The final value is expressed as its base-10 logarithm: logP = log₁₀(P).
-
The results from the different volume ratios should agree within ± 0.3 log units for the test to be considered valid.[15]
-
Safety, Handling, and Storage
Proper handling is essential when working with research chemicals.
-
Hazards: 2-(3,4-Difluorophenyl)ethanamine and its analogs are often classified as corrosive and can cause burns.[7] Inhalation of vapors should be avoided.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles or face shield).[7][17] Handle in a well-ventilated area or a chemical fume hood.
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (nitrogen or argon) at 2-8 °C to prevent degradation.[6][7]
Conclusion
The —particularly its basicity (pKa) and balanced lipophilicity (logP)—define its potential as a valuable scaffold in drug discovery. Its predicted characteristics suggest favorable ADME properties, driven by the strategic placement of fluorine atoms. This guide provides the foundational data and robust experimental frameworks necessary for researchers to confidently utilize this compound in their work. The accurate experimental determination of the properties outlined herein is a critical first step in the rational design of new, effective, and safe therapeutic agents.
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